Ethyl diazoacetate
Overview
Description
Ethyl diazoacetate is a diazo compound with the chemical formula C₄H₆N₂O₂. It was first discovered by Theodor Curtius in 1883. This compound is a yellow oil with a pungent odor and is primarily used as a reagent in organic chemistry. This compound is known for its role as a carbene precursor, making it valuable in various chemical reactions, particularly in the cyclopropanation of alkenes .
Mechanism of Action
Ethyl diazoacetate (EDA) is a diazo compound and a reagent in organic chemistry . It was discovered by Theodor Curtius in 1883 . The compound can be prepared by the reaction of the ethyl ester of glycine with sodium nitrite and sodium acetate in water .
Target of Action
As a carbene precursor, EDA primarily targets alkenes . It is used in the cyclopropanation of alkenes , which involves the addition of a carbene or carbenoid to a double bond to form a cyclopropane .
Mode of Action
EDA interacts with its targets (alkenes) through a process known as cyclopropanation . In this reaction, the diazo compound decomposes to generate a carbene, which then adds to the double bond of the alkene to form a cyclopropane .
Biochemical Pathways
The primary biochemical pathway affected by EDA is the cyclopropanation of alkenes . This reaction results in the formation of cyclopropane rings, which are prevalent in many biologically active natural products .
Pharmacokinetics
It’s worth noting that eda is synthesized in a biphasic system of dichloromethane and an aqueous sodium acetate buffer . Dichloromethane is chosen as the organic phase to dissolve the water-insoluble EDA .
Result of Action
The molecular effect of EDA’s action is the formation of cyclopropane rings . These rings are found in many natural products and pharmaceuticals, contributing to their biological activity .
Action Environment
The action of EDA can be influenced by environmental factors such as temperature and pressure . For instance, the back pressure of the flow system used in the synthesis of EDA was set to 40 psi . Additionally, the reaction is carried out in a specific environment that allows for the safe handling of this hazardous compound .
Biochemical Analysis
Biochemical Properties
Ethyl diazoacetate is a versatile compound in organic chemistry and frequently used on lab scale . As a carbene precursor, it is used in the cyclopropanation of alkenes
Molecular Mechanism
The molecular mechanism of this compound involves its role as a carbene precursor. It is used in the cyclopropanation of alkenes
Temporal Effects in Laboratory Settings
This compound can be synthesized in flow via different pathways . The reaction is fast, with complete conversion obtained within 200 seconds at 15 °C . The temperature shows a steep increase between 0–30 °C, indicating a large influence of both parameters on the reaction rate
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl diazoacetate can be synthesized through the reaction of the ethyl ester of glycine with sodium nitrite and sodium acetate in water. The process involves the following steps:
- A solution of ethyl glycinate hydrochloride in water is mixed with methylene chloride.
- Sodium nitrite is added to the mixture, followed by the addition of sulfuric acid.
- The reaction mixture is then separated, and the organic layer is dried and purified to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow microreactor technology. This method offers several advantages, including enhanced safety, efficient heat transport, and excellent control over reaction conditions. The production yield can reach up to 20 grams per day using a microreactor with an internal volume of 100 microliters .
Chemical Reactions Analysis
Types of Reactions: Ethyl diazoacetate undergoes various types of chemical reactions, including:
Cyclopropanation: It reacts with alkenes to form cyclopropane derivatives.
Cycloaddition: It participates in cycloaddition reactions to form heterocyclic compounds.
Insertion Reactions: It can insert into C-H, N-H, O-H, and S-H bonds.
Common Reagents and Conditions:
Cyclopropanation: Typically involves the use of transition metal catalysts such as copper or rhodium complexes.
Cycloaddition: Often requires the presence of a Lewis acid catalyst.
Insertion Reactions: These reactions are usually catalyzed by transition metals like iron or copper.
Major Products:
Cyclopropane Derivatives: Formed from cyclopropanation reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Substituted Esters: Produced from insertion reactions.
Scientific Research Applications
Ethyl diazoacetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Diazomethane
- Diazoacetoacetate
- Methyl diazoacetate
This compound stands out due to its versatility and relatively safer handling compared to other diazo compounds, making it a valuable reagent in both laboratory and industrial settings .
Properties
IUPAC Name |
ethyl 2-diazoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPJCJLMRRTDMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
492994-20-4 | |
Record name | Acetic acid, 2-diazo-, ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492994-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID10878732 | |
Record name | Diazoacetic Ester | |
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Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a pungent odor; [Merck Index] Light to dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Diazoacetic ester | |
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CAS No. |
623-73-4 | |
Record name | Ethyl diazoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diazoacetic ester | |
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Record name | Ethyl diazoacetate | |
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Record name | Diazoacetic Ester | |
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Record name | Ethyl diazoacetate | |
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Record name | DIAZOACETIC ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl diazoacetate?
A1: this compound has the molecular formula C4H6N2O2 and a molecular weight of 114.10 g/mol.
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, this compound exhibits a characteristic strong absorption band in the UV-Vis spectrum due to the diazo group. In the IR spectrum, a strong absorption band around 2100 cm−1 is indicative of the diazo functional group.
Q3: How does this compound participate in cyclopropanation reactions?
A3: this compound acts as a carbene precursor in cyclopropanation reactions. In the presence of suitable catalysts, such as transition metal complexes (e.g., rhodium, copper, gold) [, , , , ], EDA undergoes dinitrogen extrusion to generate a reactive metal-carbene intermediate. This electrophilic carbene then reacts with alkenes to form cyclopropanes.
Q4: Can this compound be used for other reactions besides cyclopropanation?
A4: Yes, EDA is a versatile reagent used in various reactions, including:
- Insertion Reactions: It can insert into C–H bonds of alkanes [, ], aldehydes [, ], and even the relatively unreactive methane in supercritical carbon dioxide [].
- Aziridination Reactions: EDA reacts with imines in the presence of catalysts like iridium complexes [] or tin(IV) chloride [] to yield aziridines.
- Olefination Reactions: Iron(II) porphyrin complexes catalyze the olefination of carbonyl compounds using EDA [, ].
Q5: What factors influence the selectivity of reactions involving this compound?
A5: Reaction selectivity, such as diastereoselectivity in cyclopropanation, can be influenced by various factors, including:
- Catalyst Structure: The choice of the metal center and ligands in the catalyst significantly impacts selectivity [, , ].
- Substrate Structure: The steric and electronic properties of the alkene or imine substrate play a role in determining selectivity [].
- Reaction Conditions: Factors like solvent, temperature, and pressure can also influence the reaction outcome [, ].
Q6: Are there any challenges associated with using this compound in synthesis?
A6: Yes, some challenges exist, including:
- Safety Concerns: EDA is potentially explosive, requiring careful handling and specialized techniques for safe synthesis and use [].
- Side Reactions: Carbene dimerization to form fumarates and maleates is a common side reaction, particularly at higher EDA/catalyst ratios [, ].
- Selectivity Control: Achieving high levels of chemo-, regio-, and stereoselectivity can be challenging and often requires careful optimization of the reaction conditions and catalyst design [, ].
Q7: Have computational methods been used to study reactions involving this compound?
A7: Yes, Density Functional Theory (DFT) calculations have been employed to study the mechanism of nickel-mediated diazo carbonylation using diazomethane and this compound as substrates []. These calculations helped elucidate the free energy profile of elementary steps involved in the reaction, including diazo coordination, dinitrogen extrusion, carbene CO coupling, CO coordination, and ketene elimination.
Q8: How stable is this compound under various conditions?
A8: EDA is relatively unstable and can decompose violently upon heating or shock. It is crucial to handle this reagent with caution and store it properly at low temperatures under inert conditions to prevent hazardous decomposition.
Q9: Are there specific safety precautions for handling this compound?
A9: Yes, due to its potentially explosive nature, EDA should be handled with extreme care:
Q10: Are there any alternatives to this compound in organic synthesis?
A10: Yes, several alternatives to EDA exist, each with pros and cons. Some examples include:
- Other Diazo Compounds: Other diazo compounds like diazomethane, tert-butyl diazoacetate, and diazomalonates can be used, offering different reactivity and selectivity profiles [, , ].
- In Situ Generation: Diazo compounds can be generated in situ from less hazardous precursors like tosylhydrazone salts, providing a safer alternative for certain reactions [].
- Alternative Reagents: Depending on the desired transformation, alternative reagents like sulfur ylides or Simmons-Smith reagents can be considered for cyclopropanation [].
Q11: What are some essential resources for conducting research with this compound?
A11:
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